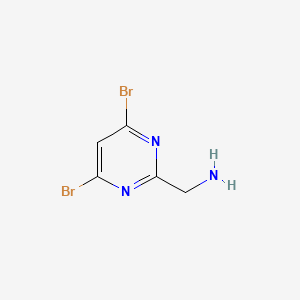

C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dibromopyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H,2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGGFWISXAUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C 4,6 Dibromo Pyrimidin 2 Yl Methylamine and Its Structural Analogues

Advanced Strategies for the Preparation of 4,6-Dibromopyrimidine (B1319750) Core

The 4,6-dibromopyrimidine core is a critical intermediate. Its synthesis can be approached through building the pyrimidine (B1678525) ring with the desired substitution pattern in mind or by modifying a pre-existing pyrimidine ring through regioselective halogenation.

Cyclocondensation Approaches for Pyrimidine Ring Assembly

The fundamental method for constructing the pyrimidine ring is through cyclocondensation reactions, which typically involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov Many methods rely on the condensation of carbonyl compounds with diamines. wikipedia.org Multicomponent reactions (MCRs) are particularly effective, allowing for significant molecular diversity by varying the starting components. mdpi.com

Common strategies that can be adapted for forming a 4,6-disubstituted pyrimidine ring include:

Reaction of β-Dicarbonyl Compounds: The reaction of a 1,3-dicarbonyl compound, such as malonic acid derivatives or acetylacetone, with an amidine, urea (B33335), or guanidine (B92328) is a classic and versatile method for pyrimidine synthesis. wikipedia.orggrowingscience.com The substituents at the 4 and 6 positions of the final pyrimidine are determined by the groups attached to the β-dicarbonyl starting material.

Multicomponent Syntheses: Modern approaches often utilize pseudo-five-component reactions, for instance, the cyclocondensation between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to generate polysubstituted pyrimidines. mdpi.com Such multicomponent strategies offer a streamlined pathway to complex pyrimidine cores from simple precursors. researchgate.net

These cyclocondensation reactions produce a pyrimidine or pyrimidinone ring that can then undergo subsequent halogenation to install the bromo groups at the C4 and C6 positions.

Regioselective Halogenation Techniques for Pyrimidine Derivatives

The pyrimidine ring is electron-deficient, which makes electrophilic substitution, such as halogenation, relatively facile at the C5 position, while the C2, C4, and C6 positions are more susceptible to nucleophilic attack. wikipedia.org Therefore, direct regioselective bromination at C4 and C6 requires specific strategies.

Halogenation of Activated Pyrimidines: The presence of activating groups, such as hydroxyl (in pyrimidinones) or amino groups, can direct halogenation. For instance, barbituric acid or its derivatives can be used as precursors. The hydroxyl groups can be converted to bromo groups using reagents like phosphorus oxybromide (POBr₃).

Hypervalent Iodine Reagents: An efficient and environmentally friendly method for regioselective halogenation involves the use of hypervalent iodine(III) reagents with potassium halides in aqueous conditions. rsc.org This method has been successfully applied to the C3-halogenation of pyrazolo[1,5-a]pyrimidines and demonstrates the potential for controlled halogenation of pyrimidine systems under mild, ambient conditions. rsc.org

N-Oxide Strategy: For pyridine (B92270) systems, a common strategy to control regioselectivity is the formation of an N-oxide, which alters the electronic properties of the ring and can direct halogenation to the 2- and 4-positions. nih.govnih.gov A similar conceptual approach can be considered for pyrimidines to achieve halogenation at specific positions.

Generation of Halogenated Pyrimidine Precursors for Subsequent Functionalization

A highly effective strategy involves the synthesis of a polyhalogenated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864) or the corresponding tribromo analogue, which serves as a versatile platform for sequential, site-selective functionalization. The differential reactivity of the halogen atoms at the C2, C4, and C6 positions allows for controlled, stepwise substitution reactions.

For example, 2,4,6-trichloropyrimidine can be reacted selectively with different nucleophiles or under various cross-coupling conditions to achieve mono- or di-substitution before addressing the final halogen position. This approach provides a robust pathway for introducing diverse functional groups at specific locations on the pyrimidine ring.

Carbon-Carbon Bond Formation at the Pyrimidine C2 Position

Once the 4,6-dibromopyrimidine core is established, the next critical step is the introduction of the methylamine (B109427) substituent at the C2 position. This is typically achieved by first forming a carbon-carbon bond to introduce a methylene (B1212753) bridge, which is then converted to the amine.

Cross-Coupling Reactions for Methylene Bridge Introduction (e.g., Suzuki-Miyaura variants for C-C coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used for the elaboration of heteroaromatic cores. rsc.org

In the context of polyhalogenated pyrimidines, the regioselectivity of the Suzuki-Miyaura reaction is a key consideration. The general order of reactivity for C-Hal bonds in oxidative addition is C-I > C-Br > C-Cl. rsc.org For a molecule like 2,4,6-trichloropyrido[2,3-d]pyrimidine, studies have shown that the Suzuki coupling occurs sequentially, first at the C4 position, then C2, and finally C6. academie-sciences.fr This predictable selectivity allows for the strategic functionalization of di- and tri-halogenated pyrimidines.

While typically used for aryl-aryl coupling, Suzuki reactions can be adapted for C(sp²)-C(sp³) bond formation. To introduce a methylene bridge, a suitable organoboron reagent would be required, such as a methylboronic acid or, more strategically, a protected aminomethyl boronic ester like (Boc-aminomethyl)pinacol boronate. Coupling such a reagent at the C2 position of a 2-halo-4,6-dibromopyrimidine would directly install the necessary carbon framework for the target molecule.

Below is a table summarizing typical conditions and selectivities observed in Suzuki-Miyaura couplings of halogenated pyrimidine systems.

| Catalyst System | Base | Solvent | Halide Reactivity Order | Selectivity Notes | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Br > Cl | Good yields with electron-rich boronic acids on bromophenyl-dichloropyrimidine. | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695) | Cl (C4 > C2 > C6) | Demonstrated regioselectivity on 2,4,6-trichloropyrido[2,3-d]pyrimidine. | academie-sciences.fr |

| PdCl₂(dppf) | K₂CO₃ | Methanol | Varies with substrate | Site-selectivity is influenced by steric and electronic factors of other substituents. | rsc.org |

| Pd/SIPr | KF | THF | Cl (C4 > C2) | Unconventional C4-selectivity observed for 2,4-dichloropyridine (B17371) under specific ligand control. | nih.gov |

This table illustrates general principles; specific outcomes depend on the exact substrate and reagents.

Functionalization of the C2 Position via Organometallic Reagents

An alternative to cross-coupling involves the use of classical organometallic reagents or direct C-H activation.

Direct Metalation: The direct functionalization of pyrimidines can be challenging due to the ring's electrophilic character, which can lead to nucleophilic addition. acs.org However, the use of advanced, sterically hindered bases like TMPMgCl·LiCl or TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective C-H metalation under mild conditions. acs.orgnih.gov For an unsubstituted pyrimidine, these reagents have been shown to facilitate unprecedented C2-zincation. nih.gov A 4,6-dibromopyrimidine could potentially be metalated at the C2 position, followed by trapping with an electrophile like formaldehyde (B43269) or a protected formylimine to build the required C-CH₂NH₂ fragment.

Nucleophilic Substitution: The C2 position of the 4,6-dibromopyrimidine ring is highly electron-deficient and susceptible to nucleophilic attack. Reaction with a suitable carbon nucleophile, such as the enolate of acetonitrile (B52724) (⁻CH₂CN), could install a cyanomethyl group. This group is a versatile handle that can be readily reduced to the desired aminomethyl functionality. The reaction of Grignard or alkyllithium reagents with pyrimidines can also lead to the formation of 4-alkyl derivatives after aromatization, showcasing the utility of organometallics in pyrimidine functionalization. wikipedia.org

Introduction and Derivatization of the Amine Moiety

The introduction of an amine moiety to the pyrimidine scaffold is a critical step in the synthesis of C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine and its analogues. The reactivity of the pyrimidine ring, influenced by the presence of halogen substituents, dictates the synthetic strategies that can be employed. Methodologies generally involve either the formation of a terminal aminomethyl group at the C2 position or the direct amination of the halogenated C4 and C6 positions to generate structural analogues.

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process converts a ketone or, more relevantly, an aldehyde into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this strategy would typically commence with the corresponding aldehyde, 4,6-dibromo-pyrimidine-2-carbaldehyde.

The reaction proceeds in two main steps within a single pot: the nucleophilic attack of an amine on the carbonyl group to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org This imine is subsequently reduced to the final amine. masterorganicchemistry.com A key advantage of this method is the prevention of multiple alkylations, which can be a problem with direct alkylation of amines using alkyl halides. masterorganicchemistry.com

The choice of reducing agent is crucial for the success of reductive amination. The agent must be capable of reducing the imine intermediate but should not readily reduce the initial aldehyde, especially when the reaction is performed in one pot. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.

Interactive Data Table: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics | Citations |

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; selectively reduces imines in the presence of aldehydes and ketones, particularly at neutral or weakly acidic pH. wikipedia.orgmasterorganicchemistry.com Concerns may arise regarding cyanide in the waste stream. masterorganicchemistry.com | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of aldehydes and ketones and does not require strict pH control. masterorganicchemistry.com | masterorganicchemistry.com |

| Zinc / Hydrochloric Acid | Zn / HCl | A metal/acid system that can be used for the reduction step. A one-pot, two-step method using hydroxylammonium chloride for amination followed by a Zn/HCl reduction is applicable to both aliphatic and aromatic aldehydes. tandfonline.com | tandfonline.com |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni | A "green chemistry" approach that can be performed catalytically in a one-pot reaction under mild conditions. wikipedia.org The catalyst facilitates the reduction of the imine intermediate. wikipedia.org | wikipedia.org |

In a typical procedure for synthesizing the title compound, 4,6-dibromo-pyrimidine-2-carbaldehyde would be reacted with an ammonia (B1221849) source, such as ammonium acetate or hydroxylammonium chloride, in a suitable solvent. tandfonline.com A selective reducing agent like sodium triacetoxyborohydride would then be introduced to reduce the resulting imine to the primary amine, this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amino groups onto electron-deficient heterocyclic rings, such as halogenated pyrimidines. nih.gov While this method does not directly form the this compound, it is a primary route to synthesizing structural analogues where an amino group replaces one or both bromine atoms at the C4 and C6 positions. The electron-withdrawing nature of the pyrimidine nitrogens and the remaining halogen atom activates the ring toward nucleophilic attack.

The reaction of heteroaryl chlorides in the pyrimidine series with amines can be facilitated in water in the presence of potassium fluoride (B91410) (KF), leading to an efficient SNAr reaction. researchgate.net The scope of this reaction is broad, encompassing various amine nucleophiles reacting with halopyrimidines to yield aminated products in moderate to excellent yields. researchgate.net

Acid catalysis can also promote the amination of halogenated pyrimidines. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that hydrochloric acid promotes amination, with water being a more effective solvent than several organic alternatives. acs.org However, the amount of acid must be carefully controlled to minimize competing hydrolysis of the halogen. acs.org The reaction involves the protonation of a ring nitrogen, which further activates the substrate toward nucleophilic attack by the amine. acs.org

Interactive Data Table: Examples of Nucleophilic Amination on Pyrimidine Systems

| Halogenated Substrate | Amine Nucleophile | Conditions | Product | Yield | Citations |

| 2-chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave irradiation | 2-Anilinopyrimidines | Not specified | researchgate.net |

| 2,4-dichloro-5-fluoropyrimidine | 4-Morpholinoaniline | HCl, EtOH, 110 °C | N-(4,5-dichloro-pyrimidin-2-yl)-N-(4-morpholinophenyl)amine | Not specified | nih.gov |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, Water | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | >95% (by HPLC) | nih.govacs.org |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | HCl, Water | N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 94% (by HPLC) | nih.gov |

Once the primary amine of this compound is installed, it serves as a versatile functional handle for further molecular elaboration through post-synthetic modification (PSM). PSM is a strategy to introduce new functional groups or build molecular complexity by chemically altering an existing functional group on a pre-formed core structure. nih.gov

The primary aminomethyl group is nucleophilic and can participate in a variety of classical amine reactions. For instance, it can be acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. The use of peptide coupling reagents allows for the formation of amides from carboxylic acids under mild conditions, a technique often employed in modifying amino-functionalized molecules. rsc.org

Another common modification involves the reaction with aldehydes or ketones to form an imine or Schiff base. nih.gov This reaction is typically reversible and can be used to introduce a wide range of substituents. The resulting imine can be subsequently reduced to a stable secondary amine, effectively achieving N-alkylation. The nucleophilic amine can also react with isocyanates or isothiocyanates to yield urea or thiourea (B124793) derivatives, respectively. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's properties.

Methodologies for Compound Isolation and Purification in Complex Reaction Mixtures

The isolation and purification of this compound and its derivatives from complex reaction mixtures are critical for obtaining materials of high purity. The choice of technique depends on the physicochemical properties of the target compound and the impurities present.

Column Chromatography: This is one of the most common purification methods. For pyrimidine derivatives, silica (B1680970) gel is frequently used as the stationary phase. mdpi.comnih.gov The polarity of the mobile phase (eluent) is adjusted to achieve separation. Given the presence of the basic amine group and the polar pyrimidine core, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or ethanol) is often employed. nih.gov The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can be beneficial to prevent the streaking of basic compounds on the acidic silica gel.

Recrystallization: This technique is effective for purifying solid compounds that have moderate to high crystallinity. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. nih.gov Ethanol or ethyl acetate are often suitable solvents for the recrystallization of pyrimidine derivatives. nih.gov

Liquid-Liquid Extraction: Extraction is typically used during the reaction workup to perform an initial separation. After a reaction, the mixture is often quenched with an aqueous solution. The product can then be extracted into an immiscible organic solvent like chloroform (B151607) or ether. google.com If the product is basic, like an amine, its solubility can be manipulated by adjusting the pH. For example, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) can remove acidic impurities, while washing with an acidic solution could protonate the amine and pull it into the aqueous layer, separating it from neutral organic impurities.

Preparative Thin-Layer Chromatography (Prep-TLC): For separating small quantities of material or for compounds that are difficult to separate by column chromatography, preparative TLC can be used. nih.gov It operates on the same principles as analytical TLC but on a larger scale.

Given the presence of two bromine atoms, the target compound and its analogues are expected to have a significantly higher molecular weight than their non-halogenated counterparts, which can aid in their identification by mass spectrometry during the purification process.

Advanced Chemical Reactivity and Transformation Mechanisms of C 4,6 Dibromo Pyrimidin 2 Yl Methylamine

Nucleophilic Substitution Reactions of the Bromine Substituents

The electron-withdrawing nature of the pyrimidine (B1678525) ring facilitates the displacement of the bromine atoms by various nucleophiles. These reactions are crucial for introducing diverse functional groups onto the pyrimidine core.

Selective Halogen Displacement Strategies at C4 and C6 Positions

The two bromine atoms at the C4 and C6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective mono-substitution. The position of substitution is influenced by factors such as the nature of the incoming nucleophile, reaction temperature, and the solvent system employed. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophilic attack than the C6 position. This heightened reactivity is attributed to the greater ability of the adjacent nitrogen atom (at N3) to stabilize the negative charge in the transition state intermediate.

For instance, in the reaction of 4,6-dichloropyrimidine (B16783) derivatives with amines, careful control of reaction conditions can lead to the selective formation of mono-aminated products. mdpi.com A similar principle applies to dibromo analogs. The reaction with a primary or secondary amine often proceeds preferentially at the C4 position under milder conditions (e.g., lower temperatures). Subsequent substitution at the C6 position typically requires more forcing conditions, such as elevated temperatures. This stepwise reactivity allows for the sequential introduction of two different nucleophiles, leading to the synthesis of unsymmetrically substituted pyrimidines.

The choice of base and solvent can also be critical. In some cases, changing the base from an organic amine like triethylamine (B128534) to an inorganic base such as sodium carbonate can prevent the formation of byproducts and improve selectivity. mdpi.com The use of water as a solvent, sometimes with acid promotion, has also been shown to be effective for the amination of related chloropyrimidines, offering a more environmentally benign approach. nih.gov

Below is a table illustrating typical conditions for selective nucleophilic substitution on dihalogenated pyrimidine systems.

| Nucleophile | Target Position | Typical Conditions | Result |

| 2,3-Dimethylaniline | C4 | Triethylamine, EtOH | Mono-amination |

| Primary/Secondary Amine | C4 | Low Temperature | Selective mono-substitution |

| Second Nucleophile | C6 | Elevated Temperature | Di-substitution |

| Aniline | C4 | Water, HCl (catalytic) | Mono-amination |

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr, SRN1) in Dibromopyrimidines

The displacement of bromine atoms on the C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine scaffold predominantly follows the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems. The SNAr reaction is generally a two-step process. libretexts.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing a bromine atom (C4 or C6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrimidine ring is temporarily disrupted in this step. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group, in this case, a bromide ion (Br⁻). libretexts.org This step is typically fast.

While the two-step SNAr pathway is most common, some nucleophilic aromatic substitutions can proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step without forming a stable intermediate. nih.govresearchgate.net Another possible, though less common, pathway is the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, which involves radical and radical-anion intermediates.

Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyrimidines

Transition metal catalysis offers a powerful and versatile alternative to nucleophilic substitution for functionalizing this compound. nih.gov These methods, particularly those employing palladium and copper catalysts, enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more functional-group tolerant than traditional methods. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. libretexts.orgnih.gov The bromine atoms on the pyrimidine ring serve as excellent handles for these transformations.

The Suzuki-Miyaura reaction couples the dibromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl or heteroaryl-aryl bonds. mdpi.com The reactivity difference between the C4 and C6 positions can be exploited to achieve regioselective and sequential couplings. academie-sciences.fr For example, coupling at the more reactive C4 position can be achieved first, followed by a second coupling at the C6 position with a different boronic acid. academie-sciences.fr

The Sonogashira reaction is used to form a C-C bond between the dibromopyrimidine and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. organic-chemistry.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. nih.gov Similar to the Suzuki coupling, sequential Sonogashira reactions can be performed to introduce two different alkyne moieties at the C4 and C6 positions. researchgate.net

The table below summarizes typical conditions for these palladium-catalyzed reactions on dihalopyrimidine systems.

| Reaction | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Toluene | Biaryl/Heterobiaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, N-Butylamine | Toluene, THF | Arylalkyne |

Copper-Catalyzed C-N Bond Forming Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classic and effective method for forming C-N bonds. nih.gov These reactions are particularly useful for coupling aryl halides with amines, amides, and other nitrogen nucleophiles. The use of bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline (B135089) with a copper(I) source (e.g., CuI) can significantly improve reaction efficiency, allowing the transformations to proceed under milder conditions than the traditional Ullmann reaction. jcsp.org.pk

This methodology is applicable to halogenated pyrimidines for the introduction of amino substituents. It complements other amination strategies like direct SNAr and palladium-catalyzed Buchwald-Hartwig amination. The choice of catalytic system—copper or palladium—often depends on the specific substrates and desired functional group tolerance.

Other Transition Metal-Mediated Functionalizations

Beyond the Suzuki and Sonogashira reactions, the bromine atoms on this compound can participate in a variety of other transition metal-mediated transformations. nih.govresearchgate.net These include:

Stille Coupling: This reaction uses organotin reagents as coupling partners and is catalyzed by palladium.

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between the pyrimidine and an alkene.

Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for C-N bond formation that is often broader in scope and requires milder conditions than copper-catalyzed methods. libretexts.org

Negishi Coupling: Employs organozinc reagents in a palladium- or nickel-catalyzed cross-coupling.

These diverse reactions underscore the utility of this compound as a versatile scaffold, where the two bromine atoms can be selectively and sequentially functionalized to build a wide array of complex molecules.

Reactions Involving the Primary Aminomethyl Functionality

The primary aminomethyl group in this compound is a key site for synthetic modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation of the Primary Amine

The primary amine of this compound readily undergoes acylation, alkylation, and arylation reactions, affording a diverse array of N-substituted derivatives.

Acylation: The primary amine can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding N-benzoyl derivative. google.commasterorganicchemistry.com Similarly, acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride. These reactions typically proceed under mild conditions and provide the N-acylated products in good yields.

Alkylation: N-alkylation of the primary amine can be accomplished using alkyl halides. rsc.orglibretexts.orgjove.comfishersci.co.ukwikipedia.org The reaction of this compound with an alkyl halide, such as benzyl (B1604629) bromide or methyl iodide, in the presence of a base like potassium carbonate or triethylamine, would lead to the formation of the corresponding secondary or tertiary amine. google.comclockss.orggoogle.comnih.gov However, control over the degree of alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products. The use of a large excess of the amine can favor mono-alkylation.

Arylation: The introduction of an aryl group onto the primary amine can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.govlibretexts.orgresearchgate.net This powerful method allows for the formation of a C-N bond between the aminomethyl group and an aryl halide (e.g., bromobenzene (B47551) or substituted aryl bromides) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is highly versatile and tolerates a wide range of functional groups on the aryl partner.

Table 1: Representative Reactions of the Primary Aminomethyl Functionality

| Reaction Type | Reagent | Product | Typical Conditions | Yield |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | N-((4,6-Dibromopyrimidin-2-yl)methyl)benzamide | Pyridine, CH2Cl2, 0 °C to rt | Good to Excellent |

| Acylation | Acetic anhydride | N-((4,6-Dibromopyrimidin-2-yl)methyl)acetamide | Pyridine, rt | High |

| Alkylation | Benzyl bromide | N-Benzyl-1-(4,6-dibromopyrimidin-2-yl)methanamine | K2CO3, CH3CN, reflux | Moderate to Good |

| Arylation | Bromobenzene | N-(4,6-Dibromopyrimidin-2-yl)methyl)-N-phenylamine | Pd catalyst, phosphine ligand, base, toluene, heat | Moderate to High |

Cyclization Reactions to Form Fused Heterocyclic Systems

The primary aminomethyl group of this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

A common strategy for the construction of the imidazo[1,2-a]pyrimidine (B1208166) core involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-halocarbonyl compound. In the case of this compound, a two-step sequence can be envisioned. First, the primary amine can be reacted with a suitable bifunctional reagent, such as chloroacetaldehyde (B151913) or a derivative, to form an intermediate that can subsequently undergo intramolecular cyclization.

A more direct approach involves the reaction of 2-aminopyrimidines with α-haloketones. By analogy, this compound could potentially be transformed into a 2-amino-4,6-dibromopyrimidine, which can then be cyclized. For example, reaction with bromoacetaldehyde (B98955) or a protected form thereof would lead to the formation of a 5,7-dibromoimidazo[1,2-a]pyrimidine scaffold. The reaction typically proceeds by initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring, followed by intramolecular condensation of the exocyclic amino group with the carbonyl function.

Table 2: Illustrative Cyclization to Fused Heterocycles

| Starting Material (Derivative) | Reagent | Fused Heterocyclic Product | General Reaction Type |

|---|---|---|---|

| 2-Amino-4,6-dibromopyrimidine | Chloroacetaldehyde | 5,7-Dibromoimidazo[1,2-a]pyrimidine | Condensation/Cyclization |

| 2-Amino-4,6-dibromopyrimidine | α-Bromoketones (e.g., phenacyl bromide) | 2-Aryl-5,7-dibromoimidazo[1,2-a]pyrimidine | Condensation/Cyclization |

Electrophilic and Radical Reactivity on the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. The two bromine atoms further deactivate the ring towards electrophilic attack.

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. masterorganicchemistry.comlibretexts.orglibretexts.org The most likely position for electrophilic attack on the 4,6-dibromopyrimidine (B1319750) core would be the C-5 position, which is the most electron-rich carbon atom. However, the deactivating effect of the two bromine atoms makes such reactions challenging. Reactions like nitration would require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, and may lead to low yields or decomposition. nih.govresearchgate.net Halogenation, for instance, with bromine in the presence of a Lewis acid, might be possible at the C-5 position, but would likely require forcing conditions. nih.gov

Table 3: Potential Electrophilic and Radical Reactions on the Pyrimidine Core

| Reaction Type | Potential Reagent/Conditions | Potential Product | Expected Reactivity |

|---|---|---|---|

| Electrophilic Nitration | HNO3/H2SO4 | C-(4,6-Dibromo-5-nitro-pyrimidin-2-yl)-methylamine | Low |

| Electrophilic Bromination | Br2, Lewis Acid | C-(4,5,6-Tribromo-pyrimidin-2-yl)-methylamine | Low to Moderate |

| Radical Alkylation (Minisci) | Alkyl radical source, acid | Substituted this compound | Moderate |

Sophisticated Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine, offering detailed insights into the chemical environment of each proton and carbon atom.

High-Resolution ¹H-NMR Analysis of Chemical Shifts and Coupling Patterns

Due to the absence of published experimental ¹H-NMR spectra for this compound, the following analysis is based on established principles of NMR spectroscopy and predicted chemical shifts from analogous structures. The expected ¹H-NMR spectrum would feature distinct signals corresponding to the aminomethyl protons (-CH₂NH₂), the amino protons (-NH₂), and the lone pyrimidine (B1678525) ring proton (H-5).

The protons of the aminomethyl group (-CH₂) are anticipated to appear as a singlet, owing to the absence of adjacent protons for coupling. However, this signal may exhibit broadening due to the quadrupolar effects of the adjacent nitrogen atom and potential proton exchange with the amino group. Its chemical shift is predicted to be in the range of 3.5 - 4.5 ppm, influenced by the electron-withdrawing nature of the pyrimidine ring.

The amino protons (-NH₂) are expected to produce a broad singlet, a characteristic feature of amine protons in NMR spectroscopy. The chemical shift of this signal is highly dependent on factors such as solvent, concentration, and temperature, but would likely fall within a broad range of 1.5 - 3.0 ppm.

The single proton on the pyrimidine ring (H-5) is expected to resonate as a sharp singlet, as it has no neighboring protons to couple with. The two bromine atoms at positions 4 and 6 exert a significant deshielding effect, shifting this proton's resonance downfield. Its chemical shift is predicted to be in the aromatic region, likely between 7.0 and 7.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- | 3.5 - 4.5 | Singlet (s) |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |

| H-5 (pyrimidine) | 7.0 - 7.5 | Singlet (s) |

¹³C-NMR for Carbon Skeleton Elucidation and Substituent Effects

The carbon of the aminomethyl group (-CH₂) is predicted to appear in the aliphatic region of the spectrum, with an estimated chemical shift between 40 and 50 ppm.

The carbon atoms of the pyrimidine ring will exhibit significant downfield shifts due to the aromaticity of the ring and the strong electron-withdrawing effects of the two nitrogen atoms and two bromine atoms. The carbon atom at position 2 (C-2), directly attached to the aminomethyl group, is expected to resonate at approximately 160-165 ppm. The two bromine-substituted carbons (C-4 and C-6) are predicted to have a chemical shift in the range of 155-160 ppm. The unsubstituted carbon at position 5 (C-5) is anticipated to appear at a more upfield position compared to the other ring carbons, likely between 120 and 125 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 40 - 50 |

| C-2 (pyrimidine) | 160 - 165 |

| C-4, C-6 (pyrimidine) | 155 - 160 |

| C-5 (pyrimidine) | 120 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR experiments would be essential for the definitive structural confirmation of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons in the molecule to exhibit scalar coupling. This lack of correlation would further support the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial for correlating the proton signals with their directly attached carbon atoms. It would be expected to show a cross-peak between the -CH₂- proton signal and the -CH₂- carbon signal, as well as a correlation between the H-5 proton and the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would provide key information about the long-range connectivity within the molecule. Correlations would be expected between the -CH₂- protons and the C-2 carbon of the pyrimidine ring, and also between the H-5 proton and the C-4 and C-6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions between protons. For this molecule, a NOESY spectrum would likely show a correlation between the -CH₂- protons and the H-5 proton, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₅H₅Br₂N₃), the high-resolution mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.

The expected fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event would be the loss of the amino group, leading to the formation of a stable cation. Another probable fragmentation pathway involves the cleavage of the C-C bond between the methylamine (B109427) group and the pyrimidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 280.88, 282.88, 284.88 | Molecular ion with isotopic pattern for two Br atoms (ratio ~1:2:1) |

| [M-NH₂]⁺ | 264.88, 266.88, 268.88 | Loss of the amino group |

| [M-CH₂NH₂]⁺ | 251.87, 253.87, 255.87 | Cleavage of the aminomethyl group |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

In the FT-IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) group would likely be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aminomethyl group is expected to appear in the 1000-1250 cm⁻¹ range. Finally, the C-Br stretching vibrations would give rise to strong absorptions in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (methylene) | 2850 - 2960 |

| C=N, C=C Stretch (pyrimidine ring) | 1400 - 1600 |

| C-N Stretch (aminomethyl) | 1000 - 1250 |

| C-Br Stretch | 500 - 600 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent such as ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to appear at shorter wavelengths, likely in the range of 200-280 nm. The n → π* transitions, arising from the non-bonding electrons of the nitrogen atoms, are generally of lower intensity and are expected to be observed at longer wavelengths, possibly around 280-320 nm. The presence of the bromine atoms as substituents on the pyrimidine ring may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted pyrimidine.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λmax, nm) |

| π → π | 200 - 280 |

| n → π | 280 - 320 |

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Determination

Following extensive searches of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction (SC-XRD) data for the compound this compound was found. The determination of a crystal structure is an experimental process that provides the precise three-dimensional arrangement of atoms in a solid. Without this foundational data, a detailed and accurate discussion of its specific molecular geometry, intermolecular interactions, and supramolecular organization is not possible.

The following sections outline the type of information that would be derived from an SC-XRD analysis, were the data available.

Precise Molecular Geometry, Bond Lengths, and Torsion Angles

For instance, the analysis would confirm the geometry of the pyrimidine ring, which is expected to be largely planar. Key parameters would include the lengths of the Carbon-Nitrogen (C-N), Carbon-Carbon (C-C), Carbon-Bromine (C-Br), and Carbon-Hydrogen (C-H) bonds, as well as the bond between the pyrimidine ring and the aminomethyl group (C-C). The bond angles within the pyrimidine ring and around the aminomethyl substituent would also be determined, revealing any distortions from idealized geometries. Torsion angles, such as the one describing the rotation around the bond connecting the methylamine group to the pyrimidine ring, are crucial for defining the molecule's preferred conformation in the crystal lattice.

Without experimental data, a table of these specific geometric parameters for this compound cannot be compiled.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. An SC-XRD structure would allow for a detailed analysis of these forces, which are fundamental to the material's properties.

For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potential acceptors. It would be expected to observe intermolecular N-H···N hydrogen bonds linking neighboring molecules.

Halogen Bonding: The bromine atoms on the pyrimidine ring are potential halogen bond donors. They could interact with electron-rich atoms, such as the nitrogen atoms of the amine or pyrimidine moieties on adjacent molecules (Br···N).

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, where the planes of the rings in adjacent molecules align, contributing to the stability of the crystal packing.

A crystallographic analysis would provide the exact distances and angles of these interactions, confirming their presence and strength. However, in the absence of a determined crystal structure for this specific compound, a quantitative table of these interactions cannot be generated.

Supramolecular Organization and Crystal Packing Motifs

The combination of intermolecular interactions leads to the formation of a specific, repeating three-dimensional arrangement known as the crystal packing. This supramolecular organization can be described in terms of packing motifs, such as chains, layers, or more complex three-dimensional networks.

For example, strong N-H···N hydrogen bonds could link molecules into one-dimensional chains or two-dimensional sheets. These primary structures could then be further organized by weaker halogen bonds or π-π stacking interactions to build the full crystal lattice. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which are mathematical descriptions of the symmetry of the packing. Understanding these motifs is crucial for relating the molecular structure to the macroscopic properties of the material.

As no experimental crystal structure data for this compound has been reported in the searched literature, a description of its specific supramolecular assembly and crystal packing motifs cannot be provided.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the compound This compound are not present in published research. While extensive computational studies, including Density Functional Theory (DFT) calculations, have been performed on various other pyrimidine derivatives, the specific data required to populate the requested article outline for this particular molecule is not available.

General methodologies for the topics outlined—such as HOMO-LUMO analysis, Molecular Electrostatic Potential mapping, Natural Bond Orbital (NBO) analysis, prediction of Nonlinear Optical (NLO) properties, conformational analysis, and molecular dynamics simulations—are well-established techniques in computational chemistry and have been applied to many related halogenated and amino-substituted pyrimidines. rsc.orgresearchgate.netmdpi.comacs.org These studies help elucidate the structure-property relationships within this class of compounds. mdpi.com

However, without specific research dedicated to this compound, it is not possible to provide scientifically accurate data tables, detailed research findings, or a thorough analysis as requested for the following sections:

Computational Chemistry and Theoretical Investigations of C 4,6 Dibromo Pyrimidin 2 Yl Methylamine

Molecular Modeling and Dynamics Simulations

Therefore, the generation of a complete and factual article strictly adhering to the provided outline for C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine cannot be completed at this time. Further experimental and computational research on this specific compound is required before such an article can be written.

Investigation of Molecular Flexibility and Conformational Ensembles

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Computational analysis of this compound reveals key aspects of its conformational landscape. The primary sources of flexibility in this molecule are the rotations around the single bonds connecting the methylamine (B109427) side chain to the pyrimidine (B1678525) ring.

Quantum-chemical calculations indicate that pyrimidine rings in related nucleobases possess high conformational flexibility. researchgate.net While the 4,6-dibromo-pyrimidine ring is largely planar, minor puckering or boat-like conformations can occur. researchgate.netnih.gov The most significant conformational freedom arises from the rotation around the C2-CH₂ bond (linking the ring to the side chain) and the CH₂-NH₂ bond.

To explore the conformational ensemble, potential energy surface (PES) scans are computationally performed. These scans involve systematically rotating specific dihedral angles and calculating the corresponding energy at each step using methods like Density Functional Theory (DFT). researchgate.netjchemrev.com This process identifies low-energy, stable conformers and the energy barriers separating them.

Table 1: Hypothetical Torsional Energy Profile for Key Rotatable Bonds

| Rotatable Bond | Dihedral Angle (τ) | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| N1-C2-Cα-Nβ | τ1 | Rotation of the methylamine group relative to the pyrimidine ring. | Calculated via PES Scan | DFT (e.g., B3LYP/6-311+G) researchgate.net |

| C2-Cα-Nβ-H | τ2 | Rotation of the terminal amino group. | Calculated via PES Scan | DFT (e.g., B3LYP/6-311+G) jchemrev.com |

Note: This table presents a conceptual framework. Actual energy values would be derived from specific quantum chemical calculations.

The results of such analyses typically show that specific orientations are energetically favored to minimize steric hindrance between the amino group and the bulky bromine atoms on the pyrimidine ring. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers over time in different environments. nih.gov

Simulation of Solvation Effects and Intermolecular Interactions

The interaction of a molecule with its environment, particularly with solvents, is critical to its chemical behavior. Solvation effects for this compound can be simulated using both implicit and explicit solvent models. muni.cz

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to estimate the influence of a polar environment on the molecule's structure and properties. pyscf.orgresearchgate.net Explicit solvation models involve simulating the individual solvent molecules (e.g., water) surrounding the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. chemrxiv.org

This compound possesses several key features that govern its intermolecular interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors.

Halogen Bonding: The bromine atoms at the C4 and C6 positions can act as halogen bond donors. This is a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile. rsc.org Theoretical studies show that C–Br···Br–C and other halogen interactions are stabilizing and can influence crystal packing. rsc.org

π-Interactions: The aromatic pyrimidine ring can participate in π-π stacking or other π-system interactions.

Table 2: Potential Intermolecular Interactions and Investigative Methods

| Interaction Type | Participating Groups | Significance | Computational Method |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ group (donor), Ring Nitrogens (acceptors) | Crucial for interactions in aqueous media and with biological targets. | MD simulations, Quantum Theory of Atoms in Molecules (QTAIM) |

| Halogen Bonding | C4-Br, C6-Br (donors) | Directional interaction influencing solid-state structure and ligand binding. | Symmetry-Adapted Perturbation Theory (SAPT), Molecular Electrostatic Potential (MEP) maps rsc.org |

| Dispersion Forces | Entire molecule | Contributes significantly to overall binding energy. | SAPT, DFT with dispersion correction (DFT-D) researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. ijcsi.pro For a series of related pyrimidine derivatives including this compound, QSPR can be employed to predict properties like reactivity, solubility, or toxicity based on a set of calculated molecular descriptors. nih.govresearchgate.net

Development of Predictive Models for Chemical Reactivity and Selectivity

To predict the chemical reactivity and selectivity of this compound, a QSPR model would first require the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties. The development of a robust model often involves statistical methods like Multiple Linear Regression (MLR) or machine learning approaches such as Artificial Neural Networks (ANN). nih.govscirp.org

Key descriptors for reactivity include:

Quantum Chemical Descriptors: Derived from DFT calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.netresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Topological and Geometrical Descriptors: These describe the molecule's size, shape, and atomic connectivity.

Physicochemical Descriptors: Properties like lipophilicity (logP) and polarizability are crucial for predicting behavior in different environments. scirp.org

Table 3: Key Molecular Descriptors for Reactivity Modeling

| Descriptor | Symbol | Significance for Reactivity | Method of Calculation |

|---|---|---|---|

| Energy of HOMO | E_HOMO | Indicates susceptibility to electrophilic attack; higher energy suggests greater reactivity. scirp.org | DFT (e.g., B3LYP/6-31G(d,p)) ijcsi.pro |

| Energy of LUMO | E_LUMO | Indicates susceptibility to nucleophilic attack; lower energy suggests greater reactivity. | DFT (e.g., B3LYP/6-31G(d,p)) ijcsi.pro |

| Dipole Moment | μ | Reflects molecular polarity and influences long-range electrostatic interactions. scirp.org | DFT |

| Partial Atomic Charges | q | Identifies electrophilic (positive charge) and nucleophilic (negative charge) sites within the molecule. | Population Analysis (e.g., Mulliken, NBO) |

By building a regression model using these descriptors for a dataset of pyrimidine compounds, one can predict the reactivity of new or untested molecules like this compound. mdpi.com

In Silico Exploration of Potential Chemical Transformations

Computational chemistry allows for the exploration of potential chemical reactions in silico, saving significant time and resources compared to experimental trial-and-error. For this compound, theoretical methods can predict the feasibility and outcome of various chemical transformations.

Potential reactions include:

Nucleophilic Aromatic Substitution (S_NAr): The bromine atoms at positions 4 and 6 are potential leaving groups. Computational models can predict the relative reactivity of these sites towards nucleophiles by calculating the activation energy barriers for substitution at each position. The site with the lower energy barrier would be the predicted major product.

Reactions at the Amine Group: The primary amine can undergo various reactions, such as acylation or alkylation. Theoretical models can help understand the steric and electronic factors influencing these transformations.

Cross-Coupling Reactions: The C-Br bonds are suitable for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which is a common strategy for modifying pyrimidine scaffolds. gsconlinepress.com

Molecular docking simulations can also be considered a form of in silico exploration, where the potential binding of the molecule to a biological target, such as an enzyme, is evaluated. sifisheriessciences.comnano-ntp.com This can guide the design of new derivatives with enhanced biological activity by suggesting transformations that would improve binding affinity. tandfonline.com

Table 4: In Silico Analysis of Potential Chemical Transformations

| Potential Reaction | Key Question | Computational Approach | Predicted Outcome |

|---|---|---|---|

| Nucleophilic Substitution at C4/C6 | Which bromine is more easily displaced? | DFT calculation of transition states and reaction energy profiles. | Regioselectivity of the reaction. |

| N-Acylation of the amine | How does the pyrimidine ring affect the amine's reactivity? | Analysis of partial charges and steric hindrance around the -NH₂ group. | Feasibility and potential side reactions. |

| Binding to a protein active site | What transformations could improve binding? | Molecular Docking and MD Simulations. nih.gov | Identification of key interaction points to guide synthetic modifications. |

Advanced Synthetic Applications and Scaffolding Potential in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

C-(4,6-Dibromo-pyrimidin-2-yl)-methylamine serves as a crucial intermediate in the synthesis of diverse and complex molecular structures. The presence of two bromine atoms on the pyrimidine (B1678525) ring allows for sequential and regioselective functionalization through various cross-coupling reactions. This dual reactivity is instrumental in building intricate molecular scaffolds that are often pursued in medicinal chemistry and materials science.

The methylamine (B109427) group at the 2-position of the pyrimidine ring provides a nucleophilic site that can be readily engaged in a variety of chemical transformations. This includes, but is not limited to, amidation, alkylation, and the formation of Schiff bases, further expanding the molecular diversity that can be achieved from this starting material. The strategic placement of these functional groups makes it a valuable synthon for chemists aiming to construct molecules with precise three-dimensional arrangements and functionalities. Research has demonstrated the utility of similar aminopyrimidine cores in the development of potent inhibitors for biological targets such as Polo-like kinase 4 (PLK4), highlighting the importance of this class of compounds in drug discovery. nih.gov

Scaffold Design for Novel Heterocyclic Compounds and Fused Systems

The structure of this compound is ideally suited for the design and synthesis of novel heterocyclic compounds and fused ring systems. The dibrominated pyrimidine core can undergo intramolecular or intermolecular cyclization reactions to form a variety of fused heterocycles, which are prominent motifs in many biologically active molecules. nih.govresearchgate.net

For instance, the bromine atoms can be substituted by other functional groups that can then participate in ring-closing reactions. This strategy has been widely employed in the synthesis of fused pyrimidines such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. clockss.org The general synthetic utility of pyrimidines as precursors for fused systems is well-documented, with various methodologies being developed to access these important chemical entities. nih.govclockss.org The ability to construct such fused systems is of significant interest due to their wide range of pharmacological activities. nih.gov

Below is a table summarizing the potential of pyrimidine scaffolds in the synthesis of fused heterocyclic systems.

| Starting Pyrimidine Scaffold | Reaction Type | Fused Heterocyclic System |

| Aminopyrimidine | Cyclocondensation | Pyrido[2,3-d]pyrimidine |

| Dihalopyrimidine | Cross-coupling/Cyclization | Thieno[2,3-d]pyrimidine |

| Aminopyrimidine | Multicomponent Reaction | Pyrazolo[1,5-a]pyrimidine |

Development as a Ligand Framework for Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring, along with the exocyclic nitrogen of the methylamine group, make this compound a promising candidate for the development of novel ligand frameworks in coordination chemistry and catalysis. These nitrogen atoms can act as donor sites to coordinate with various metal centers, forming stable metal complexes.

The electronic properties and steric environment of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrimidine ring. The bromine atoms offer a handle for introducing a wide array of different groups, thereby systematically altering the ligand's characteristics. This tunability is a highly desirable feature in the design of catalysts for specific organic transformations. While direct applications of this compound in catalysis are still an emerging area, the broader class of pyrimidine-based ligands has been successfully utilized in various catalytic systems. nih.gov

Application in the Design and Synthesis of Functional Organic Materials

The unique electronic and structural properties of this compound also position it as a valuable building block for the design and synthesis of functional organic materials. The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive functionalization, allows for the creation of materials with tailored electronic and photophysical properties.

Through polymerization or incorporation into larger conjugated systems, derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups via the bromine atoms provides a pathway to control the material's properties, such as its energy levels and charge transport characteristics. The synthesis of various pyrimidine derivatives for such applications is an active area of research. nih.gov

Q & A

Q. What are the recommended synthetic routes for C-(4,6-dibromo-pyrimidin-2-yl)-methylamine?

The compound is typically synthesized via nucleophilic substitution on 2-amino-4,6-dibromopyrimidine. A common approach involves reacting the dibrominated pyrimidine core with methylamine under controlled conditions. For example, dimethylformamide (DMF) can serve as a solvent with potassium carbonate (K₂CO₃) as a base at elevated temperatures (~100°C) to facilitate the substitution reaction. Post-synthesis purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is recommended to isolate the product .

Q. Which analytical techniques are essential for structural confirmation?

- X-ray crystallography : Provides detailed molecular conformation, including bond angles, intermolecular interactions (e.g., hydrogen bonding, π-stacking), and crystal packing .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylamine group and bromine substitution patterns. For example, the methylamine protons typically appear as a singlet near δ 2.5–3.0 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

Q. How stable is the methylamine group under varying pH conditions?

The methylamine moiety is susceptible to protonation in acidic environments (pH < 5), which can alter reactivity. Stability studies should use buffered solutions (pH 6–8) and monitor degradation via HPLC or LC-MS. For example, methylamine-containing analogs show optimal stability at neutral pH in aqueous media .

Advanced Research Questions

Q. How can conflicting data on bromine substitution effects in pyrimidine derivatives be resolved?

Systematic studies using factorial designs (e.g., varying substituent positions, reaction temperatures, and solvent polarities) can isolate variables influencing reactivity. For instance, a 4×3×3 factorial design (pH, methylamine concentration, solvent) has been employed to optimize chromatographic separation of pyrimidine derivatives, enabling statistical modeling of variable interactions . Compare results with crystallographic data to correlate structural changes with observed reactivity .

Q. What experimental setups are suitable for studying oxidative degradation pathways?

- Flow reactors : Enable real-time monitoring of oxidative intermediates (e.g., using FTIR or inline MS) under controlled O₂ concentrations .

- Shock tube experiments : Probe high-temperature oxidation kinetics (e.g., rate constants for methylamine dissociation) relevant to combustion or pyrolysis studies .

- LC-MS/MS : Identifies degradation products (e.g., dehalogenated or N-oxidized species) and quantifies reaction pathways .

Q. How can computational methods enhance reaction mechanism elucidation?

Density functional theory (DFT) calculations can model transition states for nucleophilic substitution or oxidative reactions. For example, methylamine’s nucleophilicity and steric effects in bromopyrimidine systems can be simulated to predict regioselectivity. Pair computational results with experimental kinetic data (e.g., Arrhenius plots from shock tube studies) .

Q. What strategies optimize biological activity screening for this compound?

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying halogenation (e.g., Cl vs. Br) or substituents (e.g., methoxy vs. methylamine) to assess antimicrobial or antitumor potency .

- In-vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) with controls for ammonium ion interference, as methylamine transport systems in microbes may be inhibited by NH₄⁺ .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported reaction kinetics for halogenated pyrimidines?

- Validate experimental conditions (e.g., solvent purity, temperature calibration) across studies.

- Use multivariate regression to identify outliers or confounding variables (e.g., trace moisture in DMF affecting substitution rates) .

- Cross-reference kinetic data with computational models to reconcile observed vs. theoretical rate constants .

Q. What methodologies resolve conflicting bioactivity results across cell lines?

- Dose-response profiling : Test compound efficacy at multiple concentrations (e.g., 0.1–100 µM) to account for cell line-specific sensitivity.

- Metabolomic profiling : Use LC-MS to identify cellular metabolites (e.g., methylamine byproducts) that may modulate activity .

- Transport inhibition assays : Evaluate whether ammonium ions or alkylamines (e.g., ethylamine) competitively inhibit cellular uptake, as seen in microbial systems .

Safety and Handling

Q. What precautions are critical for handling halogenated pyrimidine derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release during decomposition.

- Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.